molecular formula C11H17BrClN B1285177 N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride CAS No. 1158624-48-6

N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride

Cat. No. B1285177
CAS RN: 1158624-48-6
M. Wt: 278.61 g/mol
InChI Key: HKNQCKWZTMOQCN-UHFFFAOYSA-N
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Description

“N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride” is a chemical compound that likely contains a bromobenzyl group attached to a propanamine structure. The presence of the hydrochloride indicates that it is a salt of the corresponding amine .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-bromobenzyl bromide with 2-methyl-1-propanamine. This could potentially be achieved through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the bromobenzyl group) attached to a three-carbon chain (from the 2-methyl-1-propanamine) with a nitrogen atom connecting them .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions. For example, it could undergo acid-base reactions with acids or bases, or nucleophilic substitution reactions with suitable electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amines have a fishy smell, are soluble in organic solvents, and can form hydrogen bonds .

Scientific Research Applications

Protease and Amine Studies

The compound is used to study the characteristics of C-terminal polyamine modification in the presence of protease and amine . This application is crucial in understanding protein function and stability, which has implications in the development of protease inhibitors and other therapeutic proteins.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various receptors or enzymes in the body, affecting their function .

Mode of Action

The mode of action of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride involves several steps. It is a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH(·)CH2CH3 .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds are known to induce various cellular responses, depending on their targets and the specific biochemical pathways they affect .

Action Environment

The action, efficacy, and stability of N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride can be influenced by various environmental factors. These may include pH, temperature, the presence of other compounds, and specific conditions within the body .

Safety and Hazards

Like many organic compounds, this compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQCKWZTMOQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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